molecular formula C20H22F3N3O2 B13359660 Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13359660
M. Wt: 393.4 g/mol
InChI Key: CBARVIUPOPBRFL-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound (CAS: 890171-95-6) features a phenyl carbamate group linked to a substituted phenyl ring containing a trifluoromethyl (-CF₃) group and a 4-methylpiperazinylmethyl (-CH₂-C₄H₈N₂-CH₃) moiety. Its molecular formula is C₂₀H₂₂F₃N₃O₂, with a molecular weight of 393.4 g/mol .

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

phenyl N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27)

InChI Key

CBARVIUPOPBRFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally involves:

  • Step 1: Preparation of the substituted aniline or phenol intermediate bearing the trifluoromethyl group and the piperazine substituent.
  • Step 2: Reaction of this intermediate with phenyl chloroformate or phenyl carbamoyl chloride to form the carbamate linkage.
  • Step 3: Purification through crystallization or chromatographic methods to isolate the final product.

Specific Preparation Protocols

Step Reagents & Conditions Description Yield (%) Source
1 Phenyl chloroformate added to pre-cooled solution of substituted piperazine-phenol in N,N-dimethylformamide (DMF) at 0-10 °C, then stirred at 25-30 °C for 3 h Formation of phenyl carbamate intermediate via nucleophilic substitution 77.4%
2 Reaction mixture quenched with water, precipitate filtered and washed; further purified by isopropyl alcohol (IPA) treatment at 60-65 °C Isolation and purification of carbamate product -
3 Use of N-ethyl-N,N-diisopropylamine (DIPEA) as base in toluene solvent; reflux for 19-39 h depending on substrate Carbamate coupling with hydrazide derivatives or further functionalization 4.07 - 45.5%
4 Concentration and solvent removal under reduced pressure, crystallization from methyl tert-butyl ether (MTBE) Final purification and drying -

These steps highlight the importance of temperature control (0-30 °C for carbamate formation), choice of solvent (DMF, toluene), and base (DIPEA) to optimize reaction efficiency and product purity.

Reaction Mechanism Insights

  • The nucleophilic amine or phenol attacks the electrophilic carbonyl carbon of phenyl chloroformate, forming the carbamate bond.
  • The trifluoromethyl group on the aromatic ring influences electronic properties, potentially affecting reaction rates and stability.
  • Piperazine nitrogen atoms may also participate in side reactions; hence, methylation (4-methylpiperazine) helps modulate reactivity and solubility.

Analytical Characterization

Data Summary Table of Preparation Conditions and Yields

Parameter Condition Outcome / Yield Notes
Solvent N,N-dimethylformamide (DMF) Efficient carbamate formation Polar aprotic solvent facilitates nucleophilic substitution
Temperature 0-10 °C initial, then 25-30 °C Optimal for reaction control Prevents decomposition and side reactions
Base N-ethyl-N,N-diisopropylamine (DIPEA) Promotes coupling reactions Commonly used for carbamate synthesis
Reaction Time 3 to 39 hours depending on step Longer times for coupling/hydrazide reactions Monitored by TLC
Purification Water quenching, filtration, IPA or MTBE recrystallization High purity solid obtained Essential for removing impurities
Yield Range 4.07% to 77.4% Variable depending on step and substrate Optimized in scale-up processes

Research Findings from Varied Sources

  • The primary synthetic approach is consistent across multiple studies, emphasizing the use of phenyl chloroformate and substituted piperazine intermediates in DMF or toluene solvents under controlled temperatures.
  • The trifluoromethyl substitution enhances the compound’s pharmacokinetic properties but requires careful reaction condition optimization to maintain stability during synthesis.
  • The use of DIPEA as a base is standard to neutralize HCl generated and to facilitate carbamate bond formation.
  • Purification by crystallization from methyl tert-butyl ether is preferred for industrial scale due to ease of solvent removal and product isolation.
  • Analytical techniques such as NMR, IR, and HPLC are universally employed to confirm structure and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or basic conditions to yield amines and carbonates. For this compound:

  • Acidic Hydrolysis : Protonation of the carbamate oxygen destabilizes the carbonyl group, leading to cleavage. This produces 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and phenyl carbonate derivatives.

  • Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon results in the release of CO₂ and formation of the corresponding amine and phenol.

Key Conditions :

Reaction TypepH RangeTemperatureOutcome
Acidic1–350–80°CAmine + Phenyl carbonate
Basic10–1225–60°CAmine + Phenol + CO₂

Aminolysis

The carbamate group reacts with amines to form substituted ureas. For example:

  • Reaction with primary amines (e.g., methylamine) yields N-methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl urea derivatives.

  • Secondary amines (e.g., piperidine) require elevated temperatures (70–100°C) and polar aprotic solvents (e.g., DMF) for efficient conversion.

Mechanistic Insight :

  • Nucleophilic attack by the amine on the carbamate carbonyl.

  • Release of phenol as a leaving group.

Transesterification

In the presence of alcohols (e.g., methanol, ethanol) and catalytic bases (e.g., NaOMe), the phenyl ester group is replaced by alkyl esters:

  • Example: Methanol produces methyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate .

Optimized Conditions :

AlcoholCatalystTemperatureYield (%)
MethanolNaOMe60°C85–90
EthanolNaOEt70°C80–85

Curtius Rearrangement

The compound’s carbamate group can participate in Curtius rearrangements when treated with diphenylphosphoryl azide (DPPA) and tert-butanol:

  • Forms tert-butyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate .

  • Mechanism :

    • Generation of an isocyanate intermediate.

    • Nucleophilic trapping by tert-butanol to yield the Boc-protected derivative .

Yield : 60–70% after purification .

Coupling Reactions

The piperazine moiety enables coupling with electrophilic partners:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Example Reaction :

text
Phenyl carbamate + Acetyl chloride → N-acetylpiperazine derivative + HCl

Stability Under Oxidative Conditions

  • Primary Products : Oxidized piperazine fragments (e.g., pyrazine derivatives) and carboxylic acids.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the carbamate N–O bond, generating free radicals. These intermediates can dimerize or react with scavengers like TEMPO.

Scientific Research Applications

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred/Reported) References
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate C₂₀H₂₂F₃N₃O₂ 393.4 Carbamate, 4-methylpiperazine, -CF₃ Not explicitly reported
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide C₂₂H₂₃N₅O₃S 437.5 Sulfonamide, phenylcarbamoyl, piperazine Not reported
Compound 64 (Benzamide derivative) C₂₃H₂₅ClF₃N₃O₄S 538.0 Benzamide, sulfamoyl, chloropropoxy Antiviral/antimicrobial (synthesis described)
(E)-Chalcone derivative (MAO-B/AChE inhibitor) C₂₂H₂₂F₃N₃O 401.4 Chalcone, 4-methylpiperazine, -CF₃ Dual MAO-B/AChE inhibition
Risvodetinib (Tyrosine kinase inhibitor) C₃₄H₃₅N₇O₂ 597.7 Benzamide, pyrimidinylamino, 4-methylpiperazine Tyrosine kinase inhibition

Key Observations :

  • Carbamates (target compound) may exhibit greater hydrolytic stability compared to amides (e.g., risvodetinib) or sulfonamides ().
  • The 4-methylpiperazine group is recurrent in kinase inhibitors (e.g., risvodetinib) and CNS-targeting compounds (e.g., chalcone MAO-B inhibitors) .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP in all analogues, enhancing membrane permeability.
  • Solubility : Piperazine derivatives generally improve aqueous solubility due to their basic nitrogen atoms.
  • Metabolic Stability : Carbamates are less prone to enzymatic hydrolysis than esters but may act as prodrugs, releasing active amines .

Biological Activity

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18F3N3OC_{14}H_{18}F_3N_3O, with a molecular weight of approximately 301.3074 g/mol. The compound features a piperazine moiety, which is known for its versatility in drug design, particularly in enhancing biological activity and selectivity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. The piperazine ring contributes to the binding affinity for specific receptors or enzymes.

1. Antitumor Activity

Research has indicated that compounds containing piperazine derivatives exhibit promising antitumor activities. In particular, studies have shown that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCompoundIC50 (µM)Mechanism
CHMFL-ABL-1212 (against ABL wt)Inhibits BCR-ABL signaling pathway
Similar derivativesSubnanomolar rangeInduces apoptosis

2. Antimicrobial Activity

The presence of the piperazine moiety has been linked to antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

3. Neuropharmacological Effects

Piperazine derivatives are often evaluated for their effects on the central nervous system. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects.

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluating the efficacy of phenyl carbamates demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition (TGI) in xenograft models. For instance, a related compound showed a TGI of 52% at a dose of 50 mg/kg/day without notable toxicity .

Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, compounds with piperazine rings were tested for their ability to modulate serotonin receptors, indicating potential use in treating mood disorders.

Research Findings

Recent research has focused on optimizing the structure of phenyl carbamates to enhance their biological activity while minimizing side effects. Various substitutions on the piperazine ring have been explored to improve selectivity and potency against specific targets.

Key Findings:

  • Selectivity : Modifications can lead to increased selectivity for certain kinases over others, reducing off-target effects .
  • Efficacy : Compounds with trifluoromethyl substitutions often show enhanced potency due to improved binding interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate, and what are common pitfalls?

  • Methodology : A modular approach is often employed, starting with the synthesis of the trifluoromethylphenyl core. Key steps include:

  • Amide coupling : Use of HATU or EDCI/HOBt for carbamate formation, as seen in structurally related kinase inhibitors .
  • Piperazine functionalization : Alkylation of 4-methylpiperazine with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pitfalls : Hydrolysis of the trifluoromethyl group under acidic/basic conditions and steric hindrance during coupling reactions.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 ppm) .
  • HPLC-MS : Retention time and m/z values (e.g., [M+H]⁺) should match theoretical calculations (C₂₆H₂₇F₃N₃O₂, exact mass 482.20).
  • Elemental analysis : Carbon and nitrogen content must align with predicted values (±0.4%) .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (100 mg/mL with warming) or ethanol (80 mg/mL) .
  • Stability : Susceptible to hydrolysis in aqueous buffers (pH < 5 or > 8); store lyophilized at -20°C under inert gas .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence target selectivity in kinase inhibition studies?

  • Mechanistic insight : The piperazine group enhances solubility and interacts with hinge regions of kinases (e.g., BCR-ABL). Its methylation reduces off-target binding to hERG channels, improving cardiovascular safety profiles .
  • Experimental design : Compare IC₅₀ values against wild-type vs. mutant kinases (e.g., T315I BCR-ABL) using ATP-competitive assays .

Q. What strategies can resolve contradictions in SAR data for analogs of this compound?

  • Approach :

  • Crystallography : Resolve binding modes of analogs with divergent activity (e.g., co-crystal structures with ABL1 kinase) .
  • Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., trifluoromethyl vs. methyl) to binding affinity .
    • Case study : Analog D845 (pyrazolo[1,5-a]pyrimidine derivative) showed 10-fold higher potency than carbamate derivatives, attributed to π-π stacking with kinase backbones .

Q. How can researchers optimize pharmacokinetic properties for in vivo efficacy studies?

  • Strategies :

  • Prodrug design : Mask the carbamate group with esterase-cleavable moieties to enhance oral bioavailability .
  • Metabolic stability : Replace labile groups (e.g., methylpiperazine) with deuterated analogs to reduce CYP3A4-mediated oxidation .
    • In vivo models : Use xenograft mice with LC-MS/MS plasma monitoring to assess half-life and tissue distribution .

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